molecular formula C12H9F3N2 B8240305 N-phenyl-6-(trifluoromethyl)pyridin-2-amine

N-phenyl-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B8240305
M. Wt: 238.21 g/mol
InChI Key: GYUHGIUUALBFBZ-UHFFFAOYSA-N
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Description

N-phenyl-6-(trifluoromethyl)pyridin-2-amine is a compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group (-CF3) is particularly notable for its ability to enhance the biological activity and stability of molecules, making this compound an important compound for scientific research and industrial applications .

Preparation Methods

The synthesis of N-phenyl-6-(trifluoromethyl)pyridin-2-amine can be achieved through several routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

N-phenyl-6-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-phenyl-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target proteins, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-phenyl-6-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of the trifluoromethyl group and the phenyl group, which together enhance its stability and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-phenyl-6-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)10-7-4-8-11(17-10)16-9-5-2-1-3-6-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUHGIUUALBFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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